2-chloro-N,N-bis(methoxyethyl)ethylamine

Description

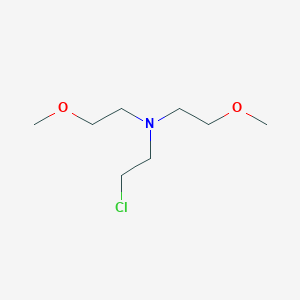

2-Chloro-N,N-bis(methoxyethyl)ethylamine is an ethylamine derivative substituted with two methoxyethyl groups and a chlorine atom. Its molecular structure combines a reactive chloroethylamine backbone with methoxyethyl substituents, which influence its solubility, stability, and chemical reactivity.

Properties

Molecular Formula |

C8H18ClNO2 |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

N-(2-chloroethyl)-2-methoxy-N-(2-methoxyethyl)ethanamine |

InChI |

InChI=1S/C8H18ClNO2/c1-11-7-5-10(4-3-9)6-8-12-2/h3-8H2,1-2H3 |

InChI Key |

KRJIDWXXBQXZDD-UHFFFAOYSA-N |

Canonical SMILES |

COCCN(CCOC)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Chloroethylamine Derivatives

Nitrogen Mustards (HN1, HN2, HN3)

- HN1 (Bis(2-chloroethyl)ethylamine hydrochloride) : Features two chloroethyl groups and an ethylamine core. It is a vesicant and alkylating agent used historically in chemical warfare. The chloroethyl groups enable crosslinking of DNA, but its high toxicity limits therapeutic use .

- HN2 (Mechlorethamine) : Substitutes one ethyl group with a methyl (N-methyl-bis(2-chloroethyl)amine hydrochloride). This modification enhances alkylation efficiency, making it a precursor in chemotherapy .

- HN3 (Tris(2-chloroethyl)amine) : Contains three chloroethyl groups, increasing its reactivity and toxicity. It is listed as a Schedule 1 chemical under the Chemical Weapons Convention due to its persistent environmental impact .

Key Differences :

- Substituent Effects : The methoxyethyl groups in 2-chloro-N,N-bis(methoxyethyl)ethylamine replace chloroethyl groups, likely reducing alkylation potency but improving solubility in polar solvents. Methoxy groups are less electrophilic than chloro groups, altering reaction pathways (e.g., favoring nucleophilic substitution over DNA crosslinking) .

- Applications: Nitrogen mustards are primarily cytotoxic, whereas methoxyethyl derivatives may find use in non-medical applications (e.g., as intermediates in organic synthesis) due to reduced reactivity .

Ethylamine Derivatives with Alternative Substituents

- 2-Chloro-N,N-diethylethylamine hydrochloride : Features ethyl groups instead of methoxyethyl. The absence of electron-donating methoxy groups increases its electrophilicity, making it more reactive in alkylation reactions. Its hydrochloride salt enhances water solubility, similar to nitrogen mustards .

- N,N-Bis(2-pyridylmethyl)ethylamine (bpea): A ligand in coordination chemistry. methoxyethyl) dictate metal-binding affinity and catalytic activity .

Key Differences :

- This contrasts with pyridyl (electron-withdrawing) or ethyl (neutral) substituents .

- Solubility : Methoxyethyl groups improve solubility in aqueous and organic phases compared to purely alkyl or aromatic substituents .

Thermodynamic and Physical Properties

While direct data for this compound are unavailable, comparisons can be drawn from structurally related compounds:

Notes:

- Methoxyethyl groups likely reduce volatility compared to chloroethyl derivatives, as seen in fluorinated ethylamines (e.g., 2-bromo-1,2-difluoro-N,N-bis(trifluoromethyl)ethylamine with vaporization enthalpy ~32.4 kJ/mol) .

- The hydrochloride salt form (common in nitrogen mustards) enhances stability and solubility but may limit organic-phase reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.